ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate is a compound that has been explored primarily in the context of organic synthesis and chemical properties. It serves as a key intermediate in the synthesis of various pyrrole derivatives. For example, Dawadi and Lugtenburg (2011) demonstrated its use in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds, highlighting its role in accessing libraries of important pyrrole systems from commercially available materials (Dawadi & Lugtenburg, 2011).
Photoluminescence and Chemical Reactivity
Singh, Rawat, and Kumar (2014) explored the photoluminescence, chemical reactivity, and first hyperpolarizability analysis of a similar derivative, ethyl 2-cyano-3-{5-[(4-methylbenzenesulfonyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate (ECMHPA). This research is significant for understanding the electronic and photophysical properties of such compounds, which could have implications in materials science (Singh, Rawat, & Kumar, 2014).
Antimicrobial Applications
A 2020 study focused on the synthesis of new pyrrole derivatives with antimicrobial properties. Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, a compound structurally related to the one , were key substrates for creating antimicrobial agents. This research opens potential avenues for using similar compounds in the development of new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).
Synthesis of Functionalized Pyrrolidines
Devi and Perumal (2006) reported the use of ethyl 4-chloroacetoacetate, a compound related to ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate, in the synthesis of highly functionalized pyrrolidines. This research shows the potential of such compounds in creating complex organic molecules that could have various applications in medicinal and synthetic organic chemistry (Devi & Perumal, 2006).
properties
IUPAC Name |
ethyl 2-(4-chlorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-3-16-9(13)8(12)7-4-6(5-11(7)2)17(10,14)15/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDQMWUMUJLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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